Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20356737
InChI: InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC20356737

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name ethyl 1-methyl-6-oxopyrimidine-5-carboxylate
Standard InChI InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3
Standard InChI Key ZLFBSTWUJCCUOP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=CN(C1=O)C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. Key physical properties include:

PropertyValue
CAS Number71133-18-1
IUPAC NameEthyl 1-methyl-6-oxopyrimidine-5-carboxylate
SolubilitySoluble in ethanol, methanol
Melting PointNot explicitly reported

The compound’s structure features a pyrimidine ring with methyl and ethyl ester substituents at positions 1 and 5, respectively, and a ketone group at position 6.

Spectroscopic Analysis

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of ester and ketone) and ~3100 cm⁻¹ (N-H stretch) .

  • NMR: Key signals include δ 1.42 ppm (triplet, ethyl CH₃), δ 3.40 ppm (singlet, N-CH₃), and δ 8.76 ppm (singlet, pyrimidine H) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via condensation-cyclization reactions. A typical protocol involves:

  • Reacting methylthiourea sulfate with diethyl ethoxymethylenemalonate in ethanol under basic conditions .

  • Cyclization at elevated temperatures (60–100°C) to form the pyrimidine ring.

Example Procedure :

  • Reagents: Methylthiourea sulfate (0.4 mol), NaOH (16% w/v), diethyl ethoxymethylenemalonate (0.48 mol).

  • Conditions: Ethanol solvent, room temperature, 10-hour reaction.

  • Yield: 99.7% after crystallization.

Reaction Optimization

  • Solvent Choice: Ethanol or methanol improves solubility and reaction efficiency.

  • Catalysts: Acidic (e.g., HCl) or basic (e.g., EtONa) conditions tailor reaction pathways .

  • Temperature: Controlled heating (60–100°C) prevents side reactions.

Chemical Reactivity

Electrophilic and Nucleophilic Sites

  • Carbonyl Groups: The ketone (C6) and ester (C5) groups act as electrophilic centers, facilitating nucleophilic substitutions.

  • Ethoxy Group: The ester’s ethoxy moiety serves as a leaving group in hydrolysis or aminolysis reactions.

Key Reactions

  • Hydrolysis:

    • Acidic hydrolysis yields 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid .

    • Basic conditions produce carboxylate salts .

  • Aminolysis:

    • Reaction with amines generates amide derivatives, enhancing bioactivity .

  • Cycloadditions:

    • Participation in Diels-Alder reactions to form bicyclic systems .

Biological Activity and Applications

Antimicrobial Properties

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate demonstrates broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Agrochemical Applications

  • Herbicidal Activity: Disrupts plant cell division at 50–100 ppm.

  • Fungicidal Use: Effective against Fusarium spp. in crop protection .

Comparative Analysis with Related Pyrimidine Derivatives

CompoundMolecular WeightKey SubstituentsBioactivity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate258.27 g/molPhenyl at C4Antihypertensive
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid154.12 g/molCarboxylic acid at C5Antiviral
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate214.24 g/molMethylthio at C2Antibacterial

Industrial and Research Applications

Pharmaceutical Intermediates

  • Used in synthesizing vardenafil (erectile dysfunction drug) and rosuvastatin (cholesterol-lowering agent) .

Material Science

  • Serves as a ligand in metal-organic frameworks (MOFs) for gas storage .

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